4-(Hexyloxy)-3-nitrobenzoic acid
Overview
Description
4-(Hexyloxy)-3-nitrobenzoic acid is a chemical compound with the molecular formula C13H18O3 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoic acid group attached to a hexyloxy group . The molecular weight of this compound is 222.28 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its physical properties include a molecular weight of 222.28 and a melting point of 155 °C . As for its chemical properties, they would include its reactivity with other substances and its potential to undergo specific chemical changes.Scientific Research Applications
Crystal Structures and Physico-Chemical Properties
Studies on compounds structurally similar to 4-(Hexyloxy)-3-nitrobenzoic acid, such as Zn(II) and Co(II) complexes of 3-nitro-4-hydroxybenzoic acid, have been conducted. These studies involve determining the crystal structures through X-ray crystallography and analyzing thermogravimetric, differential scanning calorimetry, and magnetic properties. Such research contributes to understanding the unique bonding features and physical properties of these compounds, which can be instrumental in various scientific fields, including material science and pharmacology (D'angelo et al., 2008).
Antimicrobial and Cytotoxic Activities
Another angle of research involves synthesizing and evaluating derivatives of similar nitrobenzoic acids for their antimicrobial and cytotoxic activities. For instance, studies on ether and ester derivatives of 4-nitro-3-hydroxybenzoic acid have revealed potential antibacterial activities against certain microorganisms. Such research is crucial for developing new antimicrobial agents and understanding their mechanisms of action (Barrantes et al., 2019).
Stability-Indicating Assays
The stability of related compounds like 4-bromomethyl-3-nitrobenzoic acid has been studied using high-performance liquid chromatography-ultraviolet assays. These studies are essential for establishing the stability and selectivity of such compounds, which can be crucial in pharmaceutical and chemical industries. The degradation products formed under various conditions can provide insights into the chemical behavior of similar compounds (Freitas et al., 2014).
Industrial Applications and Synthetic Biology
Research on compounds such as 4-Hydroxybenzoic acid, which is structurally related to this compound, has indicated its potential as an intermediate for bioproducts with applications in food, cosmetics, pharmacy, and fungicides. Advances in synthetic biology and metabolic engineering have enabled the biosynthesis of such compounds, expanding their potential industrial applications (Wang et al., 2018).
Environmental Impact and Degradation
Studies on the degradation of similar compounds, like 4-nitrobenzoic acid, have been conducted to understand their environmental impact and develop effective degradation methods. Such research is vital for addressing the challenges posed by stable, toxic, and non-biodegradable compounds in wastewater treatment (Chong et al., 2016).
Properties
IUPAC Name |
4-hexoxy-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-2-3-4-5-8-19-12-7-6-10(13(15)16)9-11(12)14(17)18/h6-7,9H,2-5,8H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CANDWLRWCXTDRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651886 | |
Record name | 4-(Hexyloxy)-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70651886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
281195-35-5 | |
Record name | 4-(Hexyloxy)-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70651886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the addition of fullerenes C60 affect the dielectric properties of the smectic A liquid crystal doped with 4-(Hexyloxy)-3-nitrobenzoic acid?
A1: The research paper [] demonstrates that adding fullerenes C60 to the smectic A liquid crystal 4-hexyloxyphenyl ether 4′-hexyloxy 3′-nitrobenzoic acid causes distinct changes in its dielectric properties. Specifically, the transverse component of the real part of dielectric permittivity increases, while the longitudinal component decreases. This suggests that the fullerenes disrupt the alignment and dipole interactions of the liquid crystal molecules. Additionally, the frequency at which maximum dielectric absorption occurs shifts to a higher frequency, further supporting the influence of fullerenes on molecular interactions within the liquid crystal matrix.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.